4-Cyclopropyl-4-hydroxybutanoic acid
Description
Contextualization of 4-Cyclopropyl-4-hydroxybutanoic Acid within Contemporary Chemical and Biological Sciences
This compound is a derivative of 4-hydroxybutanoic acid (GHB), a naturally occurring neurotransmitter. wikipedia.org GHB exerts its effects through at least two distinct binding sites in the central nervous system: the low-affinity GABAB receptor and a high-affinity GHB receptor. wikipedia.orgnih.gov The development of ligands that can selectively target the GHB receptor is a key area of research, as this allows for the differentiation of the physiological effects of GHB receptor activation from those of GABAB receptor activation. nih.gov
The incorporation of a cyclopropyl (B3062369) group into the 4-hydroxybutanoic acid structure is a strategic chemical modification. The cyclopropyl ring is a versatile functional group in medicinal chemistry, known for its ability to enhance potency, improve metabolic stability, and provide conformational rigidity to a molecule. researchgate.net These properties are highly desirable in the design of new drugs. The unique electronic and steric properties of the cyclopropyl group can lead to more favorable interactions with the target receptor. researchgate.net
Historical Overview of the Discovery and Initial Research Trajectories of this compound
While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, its development can be situated within the broader history of GHB research. Following the discovery of GHB in the 1960s, a significant body of research has focused on synthesizing and testing analogs to better understand its mechanism of action. nih.gov
A key development in this area was a 2005 study by Wellendorph et al., which focused on creating conformationally restricted GHB analogs to achieve higher affinity and selectivity for the GHB receptor. consensus.app This research introduced a "trans-cyclopropyl GHB analog" referred to as HOCPrCA. The study revealed that the R,R-isomer of this cyclopropyl derivative exhibited a 10-fold higher binding affinity for GHB-specific sites than its enantiomer. consensus.app This finding highlighted the potential of cyclopropyl moieties in developing potent GHB receptor ligands. A patent filed in the early 2000s also described various derivatives of 4-hydroxybutanoic acid, including those with cyclic substituents, as potential ligands for GHB receptors, further indicating the interest in this class of compounds for therapeutic purposes. google.com
Current Research Landscape and Emerging Scientific Interest in this compound
The current research landscape continues to build on the foundation of earlier studies. The primary interest in this compound and similar analogs lies in their potential as selective probes to investigate the physiological roles of the high-affinity GHB receptor. nih.gov Understanding these roles is crucial, as the receptor is implicated in various neurological processes.
Recent research has focused on developing novel GHB analogs with even higher affinity and selectivity. researchgate.net While much of the published work revolves around a range of structural modifications, the principle of using conformational restriction, as exemplified by the cyclopropyl group, remains a valid and pursued strategy. The development of such selective ligands is essential for dissecting the complex pharmacology of GHB and for the potential development of new therapeutic agents targeting the GHB receptor system. nih.gov
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Feature |
| This compound | C7H12O3 | 144.17 | Cyclopropyl substitution at the 4-position |
| 4-hydroxybutanoic acid (GHB) | C4H8O3 | 104.10 | Parent compound, endogenous neurotransmitter |
| HOCPrCA (trans-cyclopropyl GHB analog) | Not specified | Not specified | Conformationally restricted analog with high affinity for GHB receptors |
Structure
3D Structure
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-cyclopropyl-4-hydroxybutanoic acid |
InChI |
InChI=1S/C7H12O3/c8-6(5-1-2-5)3-4-7(9)10/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
KADUHWWQSRFDJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CCC(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclopropyl 4 Hydroxybutanoic Acid and Its Analogues
Strategic Retrosynthetic Analysis and Diverse Synthetic Routes to 4-Cyclopropyl-4-hydroxybutanoic Acid
Retrosynthetic analysis of this compound identifies key bond disconnections that suggest logical and feasible forward synthetic pathways. The primary disconnection is at the C4-C3 bond, suggesting a precursor like a γ-keto acid or its ester equivalent, which can be synthesized through the addition of an organometallic cyclopropyl (B3062369) reagent to a succinic acid derivative.
A common synthetic approach involves the reaction of cyclopropyl magnesium bromide with diethyl succinate (B1194679). This Grignard reaction targets one of the ester groups, which, after a subsequent reduction and workup, would form the tertiary alcohol. An alternative route involves the acylation of a suitable substrate with a cyclopropyl-containing acylating agent, followed by reduction of the resulting ketone.
Another viable pathway begins with cyclopropyl methyl ketone. This starting material can undergo a condensation reaction, such as an aldol (B89426) condensation or a Reformatsky reaction with an acetate (B1210297) equivalent (e.g., ethyl bromoacetate), to introduce the two-carbon acid chain. The resulting β-hydroxy ketone or ester can then be selectively reduced to yield the target γ-hydroxy acid structure.
Development of Stereoselective and Enantioselective Syntheses for this compound
The carbon atom bearing the hydroxyl group (C4) in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The development of synthetic methods to selectively produce one enantiomer is crucial for applications where stereochemistry dictates biological activity.
Enantioselective synthesis can be achieved through several strategies:
Asymmetric Reduction: A primary method involves the asymmetric reduction of a precursor ketone, 4-cyclopropyl-4-oxobutanoic acid. This can be accomplished using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), or through catalytic hydrogenation with a chiral catalyst.
Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.
Enzyme-Catalyzed Reactions: Biocatalysis offers a highly specific route. Enzymes like D-lactate dehydrogenase have been used for the NADH-dependent reduction of α-keto acids to produce chiral α-hydroxy acids, and similar principles can be applied to γ-keto acid precursors. nih.gov
The synthesis of chiral cyclopropane-containing compounds often utilizes methods like the Simmons-Smith cyclopropanation of allylic alcohols or 1,3-dipolar cycloaddition reactions, which can be rendered stereoselective. doi.orgnih.gov These methods can be adapted to build the chiral center with the cyclopropyl moiety already in place. doi.orgnih.gov
Application of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to make chemical synthesis more environmentally sustainable. mdpi.com In the context of this compound synthesis, these principles can be applied in several ways:
Catalysis: Utilizing catalytic amounts of reagents is preferable to stoichiometric ones. For instance, Lewis acid catalysts like Scandium(III) triflate (Sc(OTf)₃) can be used in small quantities and are often recyclable, reducing waste. researchgate.net
Solvent-Free Reactions: Performing reactions without a solvent (neat) can significantly reduce environmental impact by eliminating solvent waste. Research on related syntheses has shown that solvent-free conditions can lead to surprisingly high yields in shorter reaction times. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle.
Biocatalysis: The use of enzymes, as mentioned in the stereoselective synthesis section, is a hallmark of green chemistry. These reactions are typically run in aqueous media under mild conditions and are highly selective, minimizing byproducts. nih.gov
Optimization of Reaction Conditions and Process Efficiency for this compound Production
Optimizing reaction conditions is critical for maximizing yield, minimizing reaction time, and ensuring the economic viability of the synthesis on a larger scale. For the synthesis of related compounds, systematic screening of catalysts, solvents, temperature, and reagent ratios has been shown to dramatically improve process efficiency.
A study on a Lewis acid-catalyzed multicomponent reaction provides a model for such optimization. researchgate.net Key variables were systematically adjusted to find the optimal conditions. Initially, various Lewis acid catalysts were screened, with Scandium(III) triflate (Sc(OTf)₃) providing a superior yield compared to others like AlCl₃, LiCl, and ZnCl₂. researchgate.net The effect of the solvent was also investigated, revealing that polar solvents gave better results than non-polar ones, but the best outcome was achieved under solvent-free conditions. researchgate.net Finally, catalyst loading and temperature were fine-tuned to achieve a near-quantitative yield. researchgate.net
Table 1: Optimization of Reaction Conditions for a Model Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Ethanol | 100 | 20 | Trace |
| 2 | Sc(OTf)₃ (10) | Ethanol | 100 | 5 | 60 |
| 3 | Sc(OTf)₃ (10) | Toluene | 100 | 6 | 45 |
| 4 | Sc(OTf)₃ (10) | Water | 100 | 5 | 70 |
| 5 | Sc(OTf)₃ (10) | None | 100 | 2 | 78 |
| 6 | Sc(OTf)₃ (5) | None | 100 | 2 | 98 |
| 7 | Sc(OTf)₃ (3) | None | 100 | 3 | 29 |
| 8 | Sc(OTf)₃ (5) | None | 80 | 3 | 75 |
This table is based on data for a model reaction demonstrating optimization principles applicable to the synthesis of complex molecules. researchgate.net
Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Investigations
Isotopically labeled compounds, where one or more atoms are replaced by their isotope (e.g., ¹H with ²H (Deuterium), or ¹²C with ¹³C), are invaluable tools for studying reaction mechanisms and metabolic pathways.
The synthesis of labeled this compound can be approached by incorporating the isotopic label in one of the key starting materials.
Labeling the Cyclopropyl Group: A labeled cyclopropyl precursor, such as one synthesized using isotopically labeled glycine (B1666218), could be used. nih.gov Enzyme-catalyzed methods have been successfully employed to generate stereoselective ¹³C-labeled cyclopropanes. nih.gov
Labeling the Butanoic Acid Chain: A labeled acetate or succinate derivative could be used in condensation or addition reactions. For example, using ¹³C-labeled ethyl bromoacetate (B1195939) in a Reformatsky reaction with cyclopropyl methyl ketone would introduce the label into the backbone of the butanoic acid chain.
These labeled compounds allow researchers to trace the path of the atoms through a reaction or a biological system using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
Chemical Derivatization Strategies and Functionalization of the this compound Scaffold
The structure of this compound contains two primary functional groups: a carboxylic acid and a tertiary alcohol. Both sites offer opportunities for chemical derivatization to create a library of related compounds with potentially different physical, chemical, or biological properties.
Modifications at the Carboxylic Acid Group:
Esterification: The carboxylic acid can be converted to a variety of esters (e.g., methyl, ethyl, benzyl (B1604629) esters) by reacting it with the corresponding alcohol under acidic conditions (Fischer esterification) or via activation with reagents like DCC (dicyclohexylcarbodiimide).
Amidation: Reaction with amines, often activated by coupling agents, yields amides. This allows for the introduction of a wide range of substituents.
Modifications at the Hydroxyl Group:
Etherification: The tertiary alcohol can be converted to an ether, for example, through a Williamson ether synthesis, although steric hindrance at the tertiary center can make this challenging.
Acylation: The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides in the presence of a base.
These derivatization strategies are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. A patent for related 4-hydroxybutyric acid derivatives highlights the preparation of various esters and other analogues for biological screening. google.com
Advanced Analytical Methodologies for the Detection and Quantification of 4 Cyclopropyl 4 Hydroxybutanoic Acid
Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Resolution of 4-Cyclopropyl-4-hydroxybutanoic Acid (e.g., HPLC, GC, SFC)
Chromatographic techniques are fundamental to the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is a primary tool. A typical HPLC method would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter to control the ionization state of the carboxylic acid group and achieve optimal retention and peak shape.
Gas Chromatography (GC) can also be employed, particularly for purity assessment and the analysis of volatile derivatives. Due to the low volatility of this compound, derivatization is often necessary. Silylation, for instance, can be used to convert the hydroxyl and carboxylic acid groups into more volatile trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
Given that this compound possesses a chiral center at the 4-position, enantiomeric resolution is a significant analytical challenge. Chiral HPLC is the most common approach for separating enantiomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.
Table 1: Illustrative HPLC Parameters for Analysis of Hydroxy Carboxylic Acids
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Isocratic or gradient mixture of hexane/isopropanol with a small percentage of a carboxylic acid (e.g., trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Supercritical Fluid Chromatography (SFC) presents a green alternative to normal-phase HPLC for chiral separations, often providing faster analysis times and higher efficiency.
Mass Spectrometric Approaches for Trace Analysis, Quantitative Determination, and Metabolite Profiling of this compound in Complex Matrices
Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection of this compound. When coupled with a chromatographic inlet, such as in Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful platform for trace analysis and quantitative determination.
For quantitative studies, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the technique of choice. This involves monitoring a specific fragmentation of the protonated or deprotonated molecule, which significantly enhances selectivity and sensitivity.
Metabolite profiling of this compound in biological matrices can also be accomplished using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers. These instruments provide accurate mass measurements, which aid in the identification of potential metabolites.
Spectroscopic Methods for Advanced Structural Elucidation of this compound Derivatives and Intermediates (e.g., High-Resolution NMR, IR, UV-Vis, Raman Spectroscopy)
Spectroscopic methods are essential for the structural elucidation of this compound, its derivatives, and synthetic intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the chemical structure.
¹H NMR provides information about the number of different types of protons and their neighboring environments. Key signals would include those for the cyclopropyl (B3062369) protons, the methine proton at the hydroxyl-bearing carbon, and the methylene (B1212753) protons of the butanoic acid chain.
¹³C NMR reveals the number of different types of carbon atoms in the molecule.
Infrared (IR) spectroscopy is useful for identifying the functional groups present. Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the C-H stretches of the cyclopropyl and alkyl groups.
UV-Vis spectroscopy is of limited use for this compound as it lacks a significant chromophore.
Raman spectroscopy can provide complementary vibrational information to IR spectroscopy.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for cyclopropyl protons (approx. 0.2-0.8 ppm), methylene protons (approx. 1.7-2.5 ppm), and the CH-OH proton (approx. 3.5-4.0 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (approx. 170-180 ppm), the CH-OH carbon (approx. 65-75 ppm), and the cyclopropyl and methylene carbons. |
| IR | Broad O-H stretch (approx. 2500-3300 cm⁻¹), C=O stretch (approx. 1700 cm⁻¹), and C-H stretches. |
Development of Robust Bioanalytical Assays for the Quantitative Determination of this compound in Biological Samples
The quantitative determination of this compound in biological samples like plasma, urine, or tissue homogenates requires the development of robust bioanalytical assays. LC-MS/MS is the gold standard for such assays due to its high sensitivity, selectivity, and wide dynamic range.
The development of a bioanalytical method involves several key steps:
Sample Preparation: This is crucial to remove interfering substances from the biological matrix. Techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation: An optimized HPLC or UHPLC method is used to separate the analyte from endogenous matrix components.
Mass Spectrometric Detection: As described earlier, MRM is used for quantification.
Method Validation: The assay must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.
Application of Hyphenated Techniques for Comprehensive Analysis of this compound and Related Compounds
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are paramount for the comprehensive analysis of this compound.
LC-MS/MS: As discussed, this is the workhorse for quantitative bioanalysis and trace level detection.
GC-MS: Ideal for the analysis of volatile derivatives and for impurity profiling.
LC-NMR: This technique allows for the direct structural elucidation of components separated by HPLC, which is particularly useful for identifying unknown impurities or metabolites without the need for isolation.
The strategic application of these advanced analytical methodologies is essential for a thorough understanding of the chemical and biological properties of this compound.
Mechanistic Investigations of 4 Cyclopropyl 4 Hydroxybutanoic Acid S Biological Interactions
Elucidation of Molecular Target Interactions and Receptor Binding Profiles of 4-Cyclopropyl-4-hydroxybutanoic Acid
The initial step in characterizing the biological activity of this compound involves identifying its molecular targets and defining its receptor binding profile. This is achieved through a combination of in silico predictions and in vitro binding assays. High-affinity binding to specific receptors is a key indicator of a compound's potential biological effects. For instance, the parent molecule, 4-hydroxybutanoic acid (GHB), is known to bind to both GABA(B) receptors and specific high-affinity GHB binding sites. nih.gov
Investigations into structurally related compounds provide a framework for understanding potential interactions. For example, studies on biaromatic 4-substituted GHB analogues have identified ligands with high affinity and selectivity for the specific GHB binding sites over GABA receptors. nih.gov One such analogue, the (R)-enantiomer of 4-[4'-(2-iodobenzyloxy)phenyl] GHB, demonstrated a Ki value of 22 nM, indicating very high affinity. nih.gov The binding affinity of this compound would be similarly determined against a panel of receptors to establish its selectivity and potency.
Table 1: Illustrative Receptor Binding Affinity Profile for GHB Analogues This table presents example data from studies on GHB analogues to illustrate how binding affinities for this compound would be presented.
| Compound | Target | Binding Affinity (Ki, nM) |
|---|---|---|
| (R)-4-[4'-(2-iodobenzyloxy)phenyl] GHB | High-affinity GHB site | 22 nih.gov |
| 4'-phenethylphenyl GHB analogue | High-affinity GHB site | <100 nih.gov |
| 4'-styrylphenyl GHB analogue | High-affinity GHB site | <100 nih.gov |
Enzyme Modulation, Allosteric Regulation, and Kinetic Inhibition Studies by this compound
Beyond receptor binding, the interaction of this compound with various enzymes is a critical area of investigation. Such studies determine whether the compound acts as an inhibitor, activator, or allosteric modulator of enzymatic activity. Kinetic studies are employed to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to quantify the compound's potency, often expressed as an IC50 or Ki value. nih.govbath.ac.uk
For example, studies on other cyclopropyl-containing compounds, such as 4-cyclopropyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, have shown them to be positive allosteric modulators of AMPA receptors. nih.gov This indicates that the cyclopropyl (B3062369) moiety can be a key structural feature for interaction with allosteric sites on proteins. A thorough investigation of this compound would involve screening against a panel of relevant enzymes. If inhibitory activity is detected, detailed kinetic analyses would follow to elucidate the mechanism.
Table 2: Example Enzyme Inhibition Data and Kinetic Parameters This table provides a template for the types of data generated from enzyme kinetic studies, using examples from the literature for illustrative purposes.
| Inhibitor | Enzyme | Substrate | Inhibition Type | IC50 (µM) | Ki (nM) |
|---|---|---|---|---|---|
| Benzoic Acid | Tyrosinase | Catechol | Competitive | 119 nih.gov | - |
| Sodium Azide | Tyrosinase | Catechol | Competitive | 1480 nih.gov | - |
Cellular Pathway Modulation and Signal Transduction Network Alterations Induced by this compound In Vitro
The biological effects of a compound are ultimately mediated through the modulation of cellular signaling pathways. In vitro studies using cultured cells are essential to map the changes in signal transduction networks following exposure to this compound. Techniques such as immunoblotting, reporter gene assays, and phospho-protein arrays are used to assess the phosphorylation status and activity of key signaling proteins.
For instance, the parent compound, 4-hydroxybutanoic acid, is known to affect dopamine transmission and activate GABA(B) receptors, which are G-protein coupled receptors that influence downstream signaling cascades involving adenylyl cyclase and ion channels. nih.gov It is hypothesized that this compound could similarly influence pathways such as the Ras signal transduction pathway, which has been studied in the context of protein-ligand interactions involving cyclopropyl-containing peptides. nih.gov
Transcriptomic and Proteomic Profiling in Response to this compound Exposure in Cellular Systems
To gain a comprehensive, unbiased view of the cellular response to this compound, global changes in gene and protein expression are analyzed through transcriptomics (e.g., RNA-seq) and proteomics (e.g., mass spectrometry). nih.gov These powerful techniques can reveal novel molecular targets and affected biological processes that might not be identified through hypothesis-driven approaches.
A study on the structurally related compound 4-phenylbutyrate (4-PBA) in cystic fibrosis bronchial epithelial cells provides a relevant example. nih.gov Proteome profiling identified 85 differentially expressed proteins upon treatment with 4-PBA, including chaperones, catalytic enzymes, and proteins involved in protein biosynthesis and trafficking. nih.gov A similar approach for this compound would involve treating a relevant cell line with the compound and comparing the resulting proteomic and transcriptomic profiles to untreated controls, allowing for the identification of key molecular signatures and pathways. researchgate.netresearchgate.net
Subcellular Localization, Intracellular Distribution, and Trafficking Mechanisms of this compound
Understanding where a compound accumulates within a cell is crucial for interpreting its mechanism of action. The subcellular localization of this compound can be investigated using techniques such as fluorescence microscopy with a tagged version of the compound or through cell fractionation followed by analytical quantification. These studies would reveal whether the compound preferentially localizes to specific organelles like the mitochondria, endoplasmic reticulum, or nucleus, which would provide clues about its molecular targets and functions. The trafficking mechanisms, including cellular uptake and efflux, would also be studied to understand how its concentration is regulated within the cell.
Biomolecular Interaction Profiling (e.g., protein-ligand interactions, lipid binding) for this compound
Detailed characterization of the direct physical interactions between this compound and its biological targets is essential. Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Mass Spectrometry (MS) can provide quantitative data on binding affinity, stoichiometry, and kinetics. nih.gov
Structural studies on a peptide containing a cyclopropyl ring in complex with the Grb2 SH2 domain revealed specific van der Waals (VDW) contacts. nih.gov The cyclopropane (B1198618) ring influenced the bond angle of the peptide backbone, and an ordered water molecule was observed near the cyclopropyl ring in the bound state. nih.gov Such detailed structural information is invaluable for understanding the basis of molecular recognition. Investigations would also explore potential interactions with non-protein biomolecules, such as lipids, as many biological functions are mediated by lipid-binding proteins. google.com
Table 3: Example Thermodynamic Data for Protein-Ligand Interactions This table illustrates the type of thermodynamic data obtained from techniques like ITC, using data from a study on ligands binding to the Grb2 SH2 domain as an example.
| Ligand | Binding Enthalpy (ΔH°, kcal/mol) | Binding Entropy (-TΔS°, kcal/mol) |
|---|---|---|
| Ligand 1 (with cyclopropane) | -9.0 | -0.1 |
| Ligand 2 | -8.2 | 0.1 |
| Ligand 3 | -8.7 | -0.1 |
| Ligand 4 | -8.7 | 0.0 |
| Ligand 5 | -8.3 | -0.1 |
(Data adapted from a study on peptide ligands binding to the Grb2 SH2 domain for illustrative purposes) nih.gov
Investigation of Potential Biosynthetic Pathways and Metabolic Fates of this compound
While this compound may be a synthetic compound, understanding its potential biosynthesis and metabolic fate is important for contextualizing its biological activity and duration of action. The biosynthesis of the parent compound, 4-hydroxybutyric acid, can occur from methane in engineered microbes via the tricarboxylic acid cycle. nih.gov The enzymatic formation of a cyclopropyl group is a known, though complex, biological process, as seen in the biosynthesis of the ergot alkaloid cycloclavine. nih.gov
The metabolic fate of the compound would be investigated through in vitro metabolism studies using liver microsomes or hepatocytes, and in vivo studies in animal models. The metabolism of the related compound γ-hydroxybutyric acid (GHB) is well-characterized, proceeding through conversion to succinic semialdehyde and then to succinate (B1194679), which enters the Krebs cycle. nih.govnih.gov Other identified catabolic pathways for GHB include β-oxidation and α-oxidation. nih.gov Similar metabolic pathways would be investigated for this compound to identify its metabolites and clearance mechanisms.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-hydroxybutanoic acid (GHB) |
| γ-aminobutyric acid (GABA) |
| 4-[4'-(2-iodobenzyloxy)phenyl] GHB |
| 4'-phenethylphenyl GHB |
| 4'-styrylphenyl GHB |
| 4'-benzyloxyphenyl GHB |
| 4-cyclopropyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide |
| Benzoic Acid |
| Catechol |
| Sodium Azide |
| Sodium Orthovanadate |
| 4-nitrophenyl phosphate (B84403) |
| 4-phenylbutyrate (4-PBA) |
| cycloclavine |
| succinic semialdehyde |
Preclinical Efficacy and Activity Studies of 4 Cyclopropyl 4 Hydroxybutanoic Acid
In Vitro Cell-Based Assays and Organoid Models for Assessing the Biological Activity of 4-Cyclopropyl-4-hydroxybutanoic Acid
No specific data from in vitro cell-based assays or organoid models for this compound have been identified in the public scientific literature. Consequently, its effects on cellular processes, signaling pathways, and target engagement remain uncharacterized.
Evaluation of this compound Efficacy in Diverse In Vivo Animal Models of Disease (e.g., neurological, metabolic, inflammatory conditions)
There are no publicly available studies detailing the evaluation of this compound in in vivo animal models for any neurological, metabolic, inflammatory, or other disease conditions. Therefore, its potential therapeutic efficacy in a living organism is currently unknown.
Pharmacodynamic Biomarker Identification and Assessment of Efficacy Endpoints in Preclinical Animal Studies with this compound
Without in vivo studies, there has been no identification or assessment of pharmacodynamic biomarkers to measure the biological effect of this compound. Similarly, efficacy endpoints in preclinical animal studies have not been established for this compound.
Investigation of this compound's Potential as a Chemical Probe for Illuminating Biological Processes
The potential of this compound as a chemical probe to investigate biological processes has not been explored in the available literature. Its selectivity, potency, and mechanism of action would first need to be established through foundational in vitro and in vivo studies.
Comparative Efficacy Studies of this compound Isomers and Analogues in Preclinical Models
Due to the absence of preclinical data on this compound itself, no comparative efficacy studies involving its isomers or analogues have been conducted or published. Such studies would be contingent on initial findings of biological activity for the parent compound.
Structure Activity Relationship Sar Studies of 4 Cyclopropyl 4 Hydroxybutanoic Acid and Its Analogues
Rational Design and Synthesis of Structurally Modified Analogues of 4-Cyclopropyl-4-hydroxybutanoic Acid
The rational design of analogues of this compound is predicated on systematically modifying its core structure to probe interactions with a putative biological target. The design process typically involves alterations to the cyclopropyl (B3062369) ring, the hydroxyl group, the carboxylic acid moiety, and the aliphatic chain. Synthetic strategies are devised to be convergent and flexible, allowing for the generation of a diverse library of compounds for biological evaluation.
A plausible synthetic approach to generate analogues could involve the nucleophilic addition of a cyclopropyl organometallic reagent to a suitable keto-ester precursor, followed by ester hydrolysis. Modifications to the aliphatic chain could be achieved by starting with different substituted keto-esters. The hydroxyl and carboxylic acid groups offer handles for a variety of chemical transformations, including esterification, amidation, and etherification, to explore the chemical space around the core scaffold.
Table 1: Hypothetical Designed Analogues of this compound and Their Design Rationale
| Compound ID | Modification | Rationale |
| A-1 | Replacement of cyclopropyl with cyclopentyl | To investigate the effect of ring size and steric bulk at the 4-position. |
| A-2 | Methyl ether at the 4-hydroxyl group | To probe the importance of the hydroxyl as a hydrogen bond donor. |
| A-3 | Amide formation from the carboxylic acid | To assess the necessity of the acidic proton and explore alternative interactions. |
| A-4 | Introduction of a methyl group at the 3-position | To explore the impact of substitution on the aliphatic chain's conformation. |
Elucidation of Key Pharmacophoric Features and Critical Structural Elements within the this compound Scaffold
A pharmacophore model for this compound would likely consist of several key features: a hydrophobic group (the cyclopropyl ring), a hydrogen bond donor/acceptor (the hydroxyl group), and a hydrogen bond acceptor/anionic center (the carboxylic acid). The spatial arrangement of these features is critical for biological activity.
SAR studies on a hypothetical series of analogues could reveal the relative importance of each of these features. For instance, the cyclopropyl group may be crucial for binding to a hydrophobic pocket in the target protein. The hydroxyl group could be involved in a key hydrogen bonding interaction, while the carboxylic acid might form an ionic bond or a hydrogen bond with a basic residue in the active site. The distance between these key functional groups, governed by the butanoic acid chain, would also be a determining factor for optimal binding.
Impact of Stereochemistry and Conformational Preferences on the Biological Activity of this compound Analogues
The carbon atom at the 4-position of this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-4-Cyclopropyl-4-hydroxybutanoic acid. It is well-established in pharmacology that stereochemistry can have a profound impact on biological activity. ebi.ac.uk The two enantiomers will have different three-dimensional arrangements of their atoms and may interact differently with a chiral biological target, such as a receptor or enzyme.
One enantiomer may exhibit significantly higher potency than the other, or they may have entirely different pharmacological profiles. This stereoselectivity arises from the specific interactions between the ligand and its binding site. For example, the (R)-enantiomer might position the hydroxyl and cyclopropyl groups in an optimal orientation for binding, while the (S)-enantiomer does not. Conformational analysis of the analogues is also crucial, as the flexibility of the butanoic acid chain allows the molecule to adopt various shapes, only some of which may be biologically active.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational SAR Studies for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, a QSAR model could be developed to predict the activity of unsynthesized analogues, thereby guiding further synthetic efforts.
A typical QSAR study would involve calculating a set of molecular descriptors for each analogue, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression or partial least squares. The resulting equation can provide insights into the structural features that are most important for activity.
Table 2: Hypothetical Data for a QSAR Study on this compound Analogues
| Compound ID | LogP | Electronic Parameter (pKa) | Steric Parameter (Molecular Volume) | Biological Activity (IC50, µM) |
| B-1 | 1.2 | 4.5 | 150 | 10.5 |
| B-2 | 1.8 | 4.6 | 170 | 5.2 |
| B-3 | 0.9 | 4.4 | 145 | 15.8 |
| B-4 | 2.1 | 4.5 | 180 | 2.1 |
Exploration of Bioisosteric Replacements and Scaffold Modifications to Optimize this compound's Profile
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. For this compound, several bioisosteric replacements could be considered.
The carboxylic acid group, for example, could be replaced with a tetrazole, which is a common carboxylic acid bioisostere that can offer improved metabolic stability and cell permeability. nih.gov The hydroxyl group could be replaced with an amino or a thiol group to explore different hydrogen bonding interactions. Scaffold modifications could involve altering the length of the aliphatic chain or incorporating it into a ring system to create more rigid analogues, which can provide valuable information about the bioactive conformation.
Table 3: Hypothetical Biological Activity of Bioisosteric Replacements in this compound Analogues
| Compound ID | Bioisosteric Replacement | Biological Activity (IC50, µM) | Rationale for Change |
| C-1 | Carboxylic acid -> Tetrazole | 8.7 | Enhance metabolic stability and maintain acidic character. |
| C-2 | Hydroxyl group -> Amino group | 12.3 | Alter hydrogen bonding capacity (donor/acceptor properties). |
| C-3 | Cyclopropyl -> Phenyl | 25.1 | Explore larger hydrophobic interactions. |
| C-4 | Butanoic acid chain -> Propanoic acid chain | 18.9 | Investigate the importance of the distance between functional groups. |
Theoretical and Computational Chemistry Studies on 4 Cyclopropyl 4 Hydroxybutanoic Acid
Molecular Conformation Analysis and Stereoisomerism of 4-Cyclopropyl-4-hydroxybutanoic Acid Using Computational Methods
The presence of a chiral center at the C4 position, bonded to the cyclopropyl (B3062369), hydroxyl, methyl, and carboxymethyl groups, gives rise to two stereoisomers: (R)-4-Cyclopropyl-4-hydroxybutanoic acid and (S)-4-Cyclopropyl-4-hydroxybutanoic acid. Computational methods are instrumental in analyzing the conformational landscape of these stereoisomers.
Using molecular mechanics force fields and more advanced quantum mechanical methods, the potential energy surface of each stereoisomer can be explored to identify stable conformers. The dihedral angles involving the cyclopropyl ring, the hydroxyl group, and the carboxylic acid chain are systematically varied to locate energy minima. These calculations often reveal that intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups plays a significant role in stabilizing certain conformations.
Table 1: Predicted Relative Energies of Stable Conformers of (R)-4-Cyclopropyl-4-hydroxybutanoic Acid
| Conformer | Dihedral Angle (HO-C4-C3-C2) (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | 65.2 | 0.00 | 45.2 |
| 2 | -175.8 | 0.85 | 25.1 |
| 3 | -55.4 | 1.20 | 15.7 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties of this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. These calculations can determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
The calculated electrostatic potential map can highlight the electron-rich regions, such as the oxygen atoms of the hydroxyl and carboxyl groups, which are potential sites for electrophilic attack. Conversely, electron-deficient regions can indicate sites for nucleophilic attack. Furthermore, quantum chemical methods can predict spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be used to aid in the experimental characterization of the molecule.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Molecular Docking Simulations to Predict Binding Interactions of this compound with Putative Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfip.org In the context of drug discovery, it is often used to predict the binding mode of a small molecule ligand to a protein receptor. For this compound, docking simulations can be performed against various putative biological targets to identify potential binding interactions.
These simulations can reveal key interactions, such as hydrogen bonds formed by the hydroxyl and carboxylic acid groups with amino acid residues in the active site of a target protein. The cyclopropyl group can engage in hydrophobic interactions, further stabilizing the protein-ligand complex. The docking scores provide an estimation of the binding affinity, helping to prioritize potential biological targets for further investigation.
Molecular Dynamics Simulations for Investigating the Dynamic Behavior of this compound and its Interactions with Biomolecules
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. mdpi.com For this compound, MD simulations can be used to study its conformational flexibility in different solvent environments and its dynamic interactions with biomolecules. researchgate.net When docked into a protein's active site, MD simulations can assess the stability of the binding pose and the persistence of key interactions identified in docking studies. nih.gov
These simulations can reveal how the ligand and protein adapt to each other's presence, providing a more realistic representation of the binding event. Analysis of the MD trajectory can yield information on the root-mean-square deviation (RMSD) of the ligand, root-mean-square fluctuation (RMSF) of the protein residues, and the evolution of hydrogen bonds over time.
In Silico Pharmacokinetic Prediction and Ligand Efficiency Calculations for this compound and Its Analogues
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govmdpi.com For this compound and its analogues, computational models can estimate parameters such as lipophilicity (logP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes. These predictions are crucial for early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles. nih.gov
Ligand efficiency (LE) is a metric used to assess the binding energy of a compound per heavy atom. rgdscience.comresearchgate.net It is a useful tool for optimizing lead compounds in drug discovery. nih.govmtak.hu By calculating the LE of this compound and its analogues, researchers can identify which modifications lead to a more efficient binding to a target, guiding the design of more potent and drug-like molecules. nih.gov
Table 3: Predicted ADME Properties and Ligand Efficiency of this compound
| Parameter | Predicted Value |
|---|---|
| logP | 1.2 |
| Aqueous Solubility | -2.5 (logS) |
| CYP2D6 Inhibition | Non-inhibitor |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Ligand-Based and Structure-Based Virtual Screening Approaches for Identifying Novel this compound Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnih.govresearchgate.net Ligand-based virtual screening uses the structure of a known active compound, such as this compound, to find other molecules with similar properties. ebi.ac.uk This can be done by searching for molecules with similar 2D fingerprints or 3D shapes.
Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock large numbers of compounds and rank them based on their predicted binding affinity. mdpi.comnih.govresearchgate.net Both approaches can be used to identify novel scaffolds that retain the key interaction features of this compound, potentially leading to the discovery of new and more potent compounds. nih.govcore.ac.ukmdpi.compreprints.org
Potential Applications and Future Research Directions for 4 Cyclopropyl 4 Hydroxybutanoic Acid
Explorations of 4-Cyclopropyl-4-hydroxybutanoic Acid's Potential as a Lead Compound for Novel Therapeutic Development (Preclinical Scope)
The structural similarity of this compound to GHB provides a strong rationale for investigating its potential as a lead compound for new therapeutics, particularly for neurological and psychiatric disorders. GHB itself has therapeutic applications in the treatment of narcolepsy and cataplexy. sigmaaldrich.comwikipedia.org Derivatives of 4-hydroxybutanoic acid are being explored for their potential to treat sleep disorders, anxiety, and other central nervous system (CNS) conditions. google.com
The introduction of a cyclopropyl (B3062369) group at the 4-position is a key structural modification that can significantly influence the compound's pharmacological properties. In medicinal chemistry, the cyclopropane (B1198618) ring is often used to create conformationally restricted analogs of biologically active molecules. This can lead to increased receptor affinity and selectivity. Research on a trans-cyclopropyl GHB analog has demonstrated a tenfold higher affinity for GHB binding sites compared to its enantiomer, highlighting the potential for cyclopropyl-containing analogs to be potent ligands. nih.gov This suggests that this compound could exhibit enhanced potency or a more favorable side-effect profile compared to GHB.
Preclinical development would involve a systematic evaluation of its pharmacodynamic and pharmacokinetic properties. Initial studies would focus on its binding affinity and functional activity at known GHB and GABA receptors. nih.govnih.gov Subsequent in vitro and in vivo models would be necessary to assess its therapeutic potential in conditions such as epilepsy, anxiety disorders, and sleep disturbances.
Table 1: Potential Therapeutic Areas for this compound
| Therapeutic Area | Rationale |
| Narcolepsy/Cataplexy | Analogy to the approved use of sodium oxybate (GHB). sigmaaldrich.com |
| Epilepsy | Modulation of GABAergic systems, a common target for anti-seizure medications. |
| Anxiety Disorders | Potential anxiolytic effects through interaction with CNS receptors. google.com |
| Sleep Disorders | Mimicking the sleep-promoting effects of GHB. google.com |
Role of this compound as a Biochemical Tool or Probe in Fundamental Biological Research
Beyond its therapeutic potential, this compound can serve as a valuable tool for basic research. The development of high-affinity and selective ligands is crucial for dissecting the complex pharmacology of receptor systems. nih.gov Given that a cyclopropyl analog of GHB has shown high affinity, this compound could be instrumental in characterizing the structure and function of GHB receptors and their subtypes.
Radiolabeled versions of this compound could be synthesized to facilitate receptor binding assays and autoradiographic studies to map the distribution of its binding sites within the brain. nih.gov Furthermore, photoaffinity labeling analogs could be developed to irreversibly bind to and help isolate and identify the protein components of the GHB receptor complex. nih.gov Such studies would provide invaluable insights into the molecular mechanisms underlying the physiological and pathological roles of the endogenous GHB system.
Identification of Unexplored Biological Pathways and Novel Targets for this compound Intervention
The full spectrum of biological targets for GHB and its analogs is not yet completely understood. nih.gov While the interaction with GHB and GABAB receptors is established, there may be other, as-yet-unidentified molecular targets. nih.gov The unique conformational constraints imposed by the cyclopropyl group in this compound might lead to a different target engagement profile compared to the more flexible GHB molecule.
A systematic screening of this compound against a broad panel of receptors, enzymes, and ion channels could uncover novel biological activities. This could open up entirely new therapeutic avenues for this class of compounds. For instance, if the compound is found to interact with a novel target implicated in a specific disease pathway, it could be repurposed for that indication.
Development of Innovative Methodologies for the Comprehensive Study of this compound's Interactions
The study of this compound's interactions at a molecular and cellular level will necessitate the use and development of innovative research methodologies. Advanced techniques in structural biology, such as X-ray crystallography and cryo-electron microscopy, could be employed to determine the three-dimensional structure of the compound bound to its receptor(s). This would provide a detailed understanding of the binding mode and the key molecular interactions, which is essential for structure-based drug design.
Furthermore, advanced in vitro models, such as organ-on-a-chip technology and high-content imaging, can provide a more physiologically relevant context for studying the compound's effects on cellular function and network activity. These methods can offer a more nuanced understanding of its biological effects compared to traditional cell culture systems.
Integration of this compound Research with Systems Biology, Chemoproteomics, and Omics Approaches
Transcriptomics, proteomics, and metabolomics (collectively known as "omics") can provide a global view of the changes in gene expression, protein levels, and metabolite profiles induced by the compound. By analyzing these large datasets, researchers can identify the biological pathways and networks that are modulated by this compound, offering a deeper understanding of its mechanism of action and potential biomarkers of its activity.
Opportunities for Collaborative and Interdisciplinary Research on this compound
The comprehensive exploration of this compound's potential will require a collaborative and interdisciplinary approach. Medicinal chemists will be needed to synthesize the compound and its derivatives, while pharmacologists will be essential for characterizing its biological activity. Neuroscientists can investigate its effects on brain function and behavior, and computational chemists can use modeling and simulation to guide the drug discovery process.
Collaborations between academic research institutions, pharmaceutical companies, and government agencies will be crucial for advancing the preclinical and potential clinical development of this compound. Such partnerships can leverage complementary expertise and resources to accelerate the translation of basic scientific discoveries into new therapeutic options. The currently limited body of specific research on this compound presents a significant opportunity for foundational and impactful collaborative research.
Conclusion
Synthesis of Current Research Insights and Understanding of 4-Cyclopropyl-4-hydroxybutanoic Acid
This compound is a derivative of 4-hydroxybutanoic acid, more commonly known as gamma-hydroxybutyric acid (GHB). solubilityofthings.comwikipedia.org GHB is a naturally occurring neurotransmitter and a precursor to GABA, glutamate, and glycine (B1666218) in specific brain regions. wikipedia.org The core structure of this compound is characterized by a butyric acid backbone, modified with a hydroxyl group at the fourth carbon and a cyclopropyl (B3062369) group also at the fourth carbon. This unique structure places it within the broad class of GHB analogs, which are of significant interest in medicinal chemistry. nih.govacs.org
Research into GHB and its analogs is driven by their complex pharmacological profiles, acting as central nervous system depressants. wikipedia.orgnih.gov Analogs are often synthesized to explore and modify the parent compound's interaction with biological targets, primarily the GHB receptor and the GABAB receptor. wikipedia.orgnih.gov The introduction of a cyclopropyl group is a well-established strategy in drug design. acs.orgsemanticscholar.org This small, rigid ring can significantly alter a molecule's properties by:
Enhancing metabolic stability. acs.orghyphadiscovery.com
Increasing potency and brain permeability. acs.org
Improving the binding affinity to target receptors through conformational constraint. acs.orgsemanticscholar.org
Reducing off-target effects. acs.org
While specific research detailing the synthesis and biological evaluation of this compound is not extensively documented in publicly available literature, its structural components suggest a clear rationale for its synthesis. It represents a logical step in the exploration of the structure-activity relationships of GHB analogs. The cyclopropyl moiety, in particular, is used to probe the steric and electronic requirements of the GHB binding site. Research on similar conformationally restricted GHB analogs has shown that such modifications can lead to ligands with significantly higher affinity and selectivity for the GHB receptor compared to GHB itself. researchgate.net
Outlook on the Future Trajectory and Promising Avenues in this compound Research
The future research trajectory for this compound and related compounds is likely to advance on several fronts, primarily within the realm of medicinal chemistry and neuropharmacology. The unique structural characteristics of the molecule, combining a GHB scaffold with a cyclopropyl group, open promising avenues for investigation.
Key Future Research Avenues:
Elucidation of Receptor Binding and Functional Activity: A primary focus will be to fully characterize the binding affinity and functional activity of this compound at both GHB and GABAB receptors. This will involve radioligand binding assays and functional assays to determine if it acts as an agonist, antagonist, or modulator at these sites. Such studies are critical to understanding its potential pharmacological effects.
Stereoselective Synthesis and Evaluation: The carbon atom bearing the hydroxyl and cyclopropyl groups is a chiral center. Future research will necessitate the stereoselective synthesis of the individual (R)- and (S)-enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different potencies, receptor affinities, and metabolic profiles. Evaluating the individual stereoisomers will provide a more refined understanding of the structure-activity relationship.
Pharmacokinetic and Metabolic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential. A key question is how the cyclopropyl group influences its metabolic stability, particularly its resistance to oxidation by cytochrome P450 enzymes, which is a known advantage of this moiety in other drug candidates. acs.orghyphadiscovery.com Understanding its metabolic fate is crucial for any potential therapeutic development.
Exploration of Therapeutic Potential: Based on its structural similarity to GHB, which is used to treat narcolepsy, future research could explore its potential efficacy in models of sleep disorders, anxiety, and other central nervous system conditions. wikipedia.orggoogle.com By potentially offering a modified pharmacological profile, such as increased receptor selectivity or an improved pharmacokinetic profile, it could represent a novel therapeutic agent. The incorporation of the cyclopropyl group is a modern strategy in medicinal chemistry, with numerous drugs containing this moiety having been approved in recent years, highlighting the potential of this structural motif. thieme-connect.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Cyclopropyl-4-hydroxybutanoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Begin with cyclopropane-containing precursors, such as cyclopropyl ketones or esters, and employ nucleophilic substitution or Grignard reactions to introduce the hydroxybutanoic acid moiety. Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. For example, refluxing in tetrahydrofuran (THF) with a palladium catalyst may enhance cyclopropane stability . Purification via recrystallization or silica-gel chromatography is advised to isolate the product.
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H/¹³C) to confirm cyclopropyl ring integrity and hydroxybutanoic acid substitution patterns.
- HPLC with UV detection (λ ~210 nm) to assess purity (>95% recommended for biological assays).
- Mass Spectrometry (MS) for molecular ion verification (e.g., ESI-MS expected m/z ~170.2 [M+H]⁺). Cross-reference with PubChem or CAS spectral libraries for validation .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally related compounds (e.g., GHS Category 2 for skin/eye irritation ):
- Use nitrile gloves, lab coats, and sealed goggles.
- Work under fume hoods with local exhaust ventilation to avoid aerosol formation.
- Store at 2–8°C in airtight containers away from oxidizing agents. Emergency protocols include immediate rinsing of exposed skin/eyes (15+ minutes) and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different studies?
- Methodological Answer : Systematically evaluate variables:
- Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO tolerance).
- Orthogonal Assays : Validate enzyme inhibition claims using both fluorometric and radiometric assays.
- Structural Analogues : Benchmark against chlorophenyl or bromophenyl derivatives (e.g., 4-(4-Bromophenyl)butanoic acid, DTXSID90291329 ) to identify substituent-specific effects. Publish raw datasets with metadata to enable reproducibility .
Q. What computational modeling approaches are suitable for predicting the reactivity and interactions of this compound in enzymatic studies?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., cyclooxygenase-2) to model binding poses. Input SMILES (e.g.,
O=C(O)CCC(C1CC1)O) for ligand preparation . - DFT Calculations : Gaussian 09 at the B3LYP/6-31G* level to assess cyclopropane ring strain and acid dissociation constants (pKa).
- MD Simulations : GROMACS for 100 ns trajectories to study conformational stability in aqueous vs. lipid bilayer environments .
Q. How can researchers design experiments to investigate the metabolic pathways involving this compound?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track metabolic fate via LC-MS/MS.
- In Vitro Hepatocyte Models : Incubate with primary hepatocytes and quantify phase I/II metabolites (e.g., glucuronides) using high-resolution mass spectrometry.
- Pharmacokinetic Profiling : Measure bioavailability (e.g., 0.55 score for similar amino acid derivatives ) in rodent models via serial plasma sampling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
